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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Physics-Informed

Neural Networks (PINNs) in data-driven and physics-informed modeling. PINNs represent a

cutting-edge approach that integrates the power of deep learning with the underlying physical

laws governing biological systems, offering a robust framework for modeling, simulation, and

prediction in pharmaceutical research and development. By embedding ordinary or partial

differential equations (ODEs/PDEs) into the neural network's loss function, PINNs can learn

from sparse and noisy data while ensuring the solutions are physically consistent.

Introduction to Physics-Informed Neural Networks
(PINNs)
PINNs are a class of neural networks that are trained to solve two main classes of problems:

forward and inverse problems. In the forward problem, the governing physical laws (e.g.,

differential equations) are known, and the PINN is used to find the solution to these equations.

In the inverse problem, some parameters of the governing equations are unknown, and the

PINN uses available data to infer these parameters.[1]

The core innovation of PINNs is the formulation of the loss function, which comprises two main

components: a data-driven loss and a physics-informed loss. The data-driven loss measures

the discrepancy between the neural network's prediction and the available experimental data.

The physics-informed loss, on the other hand, penalizes the network if its output violates the
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known physical laws, which are typically expressed as differential equations.[1] This dual-

objective optimization allows PINNs to provide accurate and generalizable solutions even with

limited data.

Applications in Drug Development
PINNs are increasingly being applied across various stages of drug discovery and

development, from target identification to personalized medicine.

Pharmacokinetic and Pharmacodynamic (PK/PD)
Modeling
PINNs offer a powerful alternative to traditional PK/PD modeling approaches. They can

effectively model the complex, nonlinear dynamics of drug absorption, distribution, metabolism,

and excretion (ADME), as well as the drug's effect on the body.

The following tables summarize the performance of PINN-based models in predicting

pharmacokinetic parameters and plasma concentration-time profiles.
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Approach
2-fold Error Prediction
Accuracy

3-fold Error Prediction
Accuracy

NCA-ML 11.6% 18.0%

PBPK-ML 18.6% - 27.8% Not Reported

3CMT-ML 8.98% Not Reported

PURE-ML 61.0% 79.7%

3CMT-PINN 65.9% 83.5%

NCA-ML: Non-compartmental

analysis with machine learning,

PBPK-ML: Physiologically

based pharmacokinetic

modeling with machine

learning, 3CMT-ML: Three-

compartment model with

machine learning, PURE-ML:

Pure machine learning model,

3CMT-PINN: Three-

compartment model with

Physics-Informed Neural

Network.[2]
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Model
Paramete
r

Inferred
Value

R² Score MAE (C1) MAE (C2) MAE (C3)

PINN k10 0.0812 0.99 0.043 0.012 0.009

k21 0.0431

k23 0.0034

k32 0.0211

fPINN k10 0.0815 0.99 0.021 0.019 0.011

k21 0.0452

k23 0.0031

k32 0.0223

PINN:

Physics-

Informed

Neural

Network,

fPINN:

Fractional

Physics-

Informed

Neural

Network,

MAE:

Mean

Absolute

Error for

concentrati

ons in

different

compartme

nts (C1,

C2, C3).[3]

[4]
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Oncology: Modeling Tumor Growth and Treatment
Response
In oncology, PINNs can model tumor growth dynamics and predict the efficacy of therapeutic

interventions. By incorporating mathematical models of tumor growth, such as the logistic or

Gompertz models, into the PINN framework, researchers can gain insights into tumor

progression and response to treatment from sparse experimental data.[5][6]

The table below shows the parameters of the Montroll growth model for tumor cells as

predicted by a PINN.

Parameter Predicted Value

r 0.015

K 1.0

θ 0.6

r: growth rate, K: carrying capacity, θ: parameter

of the Montroll model.[6]

Cardiovascular Modeling
PINNs are also being used to model complex cardiovascular phenomena, such as blood flow

dynamics and cardiac electrophysiology. These models can help in understanding disease

mechanisms and in the development of novel cardiovascular drugs.

The following table presents the accuracy of a PINN model for continuous cuffless blood

pressure estimation.
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Blood Pressure
Mean Error (ME) ±
Standard Deviation
(mmHg)

Pearson's Correlation
Coefficient (r)

Systolic 1.3 ± 7.6 0.90

Diastolic 0.6 ± 6.4 0.89

Pulse Pressure 2.2 ± 6.1 0.89

Results from a study with

N=15 subjects.[7][8]

Protocols
This section provides detailed protocols for implementing PINNs in drug development

applications.

Protocol for PINN-based PK/PD Modeling
This protocol outlines the steps for developing a PINN to model the pharmacokinetics of a

drug.

1. Define the Governing Equations:

Start with a compartmental model of drug distribution, typically represented by a system of

ordinary differential equations (ODEs). For a two-compartment model, the equations might

be:

where C_p and C_t are the drug concentrations in the central and peripheral compartments,

respectively, and k_a, k_e, k_12, k_21 are the rate constants.

2. Neural Network Architecture:

Construct a feedforward neural network. The input to the network is time (t), and the outputs

are the concentrations in each compartment (e.g., C_p(t) and C_t(t)).

A typical architecture consists of an input layer, several hidden layers with a suitable

activation function (e.g., tanh), and an output layer.
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3. Define the Loss Function:

The total loss function is a weighted sum of the data loss and the physics loss.

Data Loss (L_data): Mean Squared Error between the predicted concentrations and the

experimental data points.

Physics Loss (L_physics): Mean Squared Error of the residuals of the governing ODEs. The

derivatives of the neural network's output with respect to its input are calculated using

automatic differentiation.

where f_p and f_t represent the right-hand side of the ODEs.

Total Loss (L_total):

where w_data and w_physics are weights that can be tuned.

4. Model Training:

Train the neural network by minimizing the total loss function using an optimization algorithm

like Adam or L-BFGS.

Provide the experimental data and a set of collocation points (time points where the physics

loss is evaluated) to the training process.

5. Parameter Estimation (Inverse Problem):

If some of the rate constants in the ODEs are unknown, they can be included as trainable

parameters in the model. The optimizer will then find the values of these parameters that

minimize the total loss function.

6. Model Validation:

Evaluate the trained model on a separate test dataset to assess its predictive accuracy.

Analyze the estimated parameters for their physical plausibility.

Protocol for Personalized Dosing using PINNs

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes how to use a trained PINN model to personalize drug dosage.

1. Patient-Specific Data Acquisition:

Collect sparse blood samples from the patient at different time points after drug

administration.

2. Model Personalization (Fine-tuning):

Use the pre-trained PK/PD PINN model.

Fine-tune the model using the patient-specific data. In this step, some of the model

parameters (e.g., clearance rate, volume of distribution) can be made patient-specific and re-

estimated to best fit the individual's data.

3. Dosage Optimization:

With the personalized model, simulate different dosing regimens (dose amount and

frequency).

Identify the optimal dosing strategy that maintains the drug concentration within the

therapeutic window (above the minimum effective concentration and below the maximum

toxic concentration) for that specific patient.

4. Clinical Implementation and Monitoring:

Administer the optimized dosage to the patient.

Continue to monitor the patient's response and drug concentration levels, and re-personalize

the model if necessary.

Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and

workflows.

General PINN Workflow
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Caption: A high-level workflow of a Physics-Informed Neural Network (PINN).

PINN Architecture for PK Modeling
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Caption: Neural network architecture for a two-compartment PK model.
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Caption: Simplified PI3K-Akt signaling pathway relevant to cell survival and proliferation.
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Caption: Canonical NF-κB signaling pathway, a key regulator of inflammation and immunity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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